(1R,2S)-Ethyl 2-hydroxycyclobutanecarboxylate
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Overview
Description
(1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate is a chiral compound with significant importance in organic chemistry. The compound’s structure includes a cyclobutane ring with a hydroxyl group and an ethyl ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl 2-bromocyclobutanecarboxylate with a base to induce cyclization and form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of (1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
(1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of (1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Hydroxycyclopentanecarboxylate
- (1R,2S)-2-Hydroxycyclohexanecarboxylate
Uniqueness
(1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate is unique due to its specific stereochemistry and functional groups. The combination of a cyclobutane ring with a hydroxyl and an ethyl ester group provides distinct reactivity and applications compared to similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C7H12O3 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
XLPWARQDCQSFMG-RITPCOANSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]1O |
Canonical SMILES |
CCOC(=O)C1CCC1O |
Origin of Product |
United States |
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